Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate
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Overview
Description
Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate is a complex organic compound with a unique structure that includes a piperazine ring, a phenoxybenzoyl group, and an acetate moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenoxybenzoyl Group: The phenoxybenzoyl group can be introduced via an acylation reaction using phenoxybenzoic acid and a suitable acylating agent such as thionyl chloride.
Formation of the Acetate Moiety: The final step involves the esterification of the intermediate compound with methyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-oxo-1-(3-phenylbenzoyl)piperazin-2-yl]acetate
- Methyl 2-[3-oxo-1-(3-methoxybenzoyl)piperazin-2-yl]acetate
- Methyl 2-[3-oxo-1-(3-chlorobenzoyl)piperazin-2-yl]acetate
Uniqueness
Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate is unique due to the presence of the phenoxybenzoyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-26-18(23)13-17-19(24)21-10-11-22(17)20(25)14-6-5-9-16(12-14)27-15-7-3-2-4-8-15/h2-9,12,17H,10-11,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIXVHMGOFNTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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